1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea
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Overview
Description
1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a urea moiety linked to a pyrimidinyl-piperidinyl group and an oxanyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea typically involves the reaction of oxan-4-yl isocyanate with 1-(pyrimidin-2-yl)piperidin-4-ylmethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxan-4-yl carbamate derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(pyridin-2-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea
- 1-(quinolin-2-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea
- 1-(isoquinolin-1-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea
Uniqueness
1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea is unique due to the presence of the oxanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the oxanyl group plays a crucial role in the desired chemical or biological activity.
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c22-16(20-14-4-10-23-11-5-14)19-12-13-2-8-21(9-3-13)15-17-6-1-7-18-15/h1,6-7,13-14H,2-5,8-12H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXPNDZAGFBUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2CCOCC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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